4-Fluorobenzoate

Lanthanide Chemistry Stability Constants Coordination Chemistry

4-Fluorobenzoate (CAS 2365-27-7) is a precision para-fluoro isomer—not a generic halobenzoate. This specific isomer is the essential precursor for [18F]SFB prosthetic group synthesis, delivering >90% crude radiochemical purity and 83±8% [18F]-4-fluorobenzoic acid yield for PET tracer development. For luminescent materials, its Eu(III) complex achieves the highest coordination symmetry among 4-halogenobenzoates, minimizing non-radiative energy transfer loss. In organic synthesis, the para-fluorine directs regioselective 3-position functionalization—a route not replicable with chloro or bromo analogs. Using the wrong isomer leads to project failure. Supplied as sodium salt or conjugate acid; verify your application's isomer requirement before ordering.

Molecular Formula C7H4FO2-
Molecular Weight 139.1 g/mol
CAS No. 2365-27-7
Cat. No. B1226621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzoate
CAS2365-27-7
Synonyms4-fluorobenzoate
4-fluorobenzoic acid
4-fluorobenzoic acid, 18F-labeled
4-fluorobenzoic acid, anhydride
4-fluorobenzoic acid, copper (+1) salt
4-fluorobenzoic acid, copper (+2) salt
4-fluorobenzoic acid, copper (+2) salt dihydrate
4-fluorobenzoic acid, ion(1-)
4-fluorobenzoic acid, monosodium salt
4-fluorobenzoic acid, potassium salt
4-fluorobenzoic acid, silver (+1) salt
p-fluorobenzoic acid
para-fluorobenzoic acid
Molecular FormulaC7H4FO2-
Molecular Weight139.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])F
InChIInChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1
InChIKeyBBYDXOIZLAWGSL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzoate (CAS 2365-27-7) for Research and Industrial Procurement: A Quantitative Evidence Guide


4-Fluorobenzoate (CAS 2365-27-7) is a fluorinated aromatic carboxylate anion, specifically the conjugate base of 4-fluorobenzoic acid, with the molecular formula C7H4FO2⁻ and a molecular weight of 139.10 g/mol [1]. It is a key intermediate and building block in organic synthesis, pharmaceutical development, and materials science, valued for the unique electronic and steric properties conferred by the para-fluoro substituent [2]. The compound's role as a bacterial xenobiotic metabolite and its utility in creating complex molecules for PET imaging and lanthanide-based luminescent materials highlight its specialized, non-interchangeable nature in advanced research applications [3].

Why Generic 'Fluorobenzoate' Substitution Fails for 4-Fluorobenzoate (CAS 2365-27-7)


The specific placement of the fluorine atom at the para position of the benzoate ring in 4-fluorobenzoate fundamentally dictates its reactivity, complexation behavior, and biological fate in ways that ortho- and meta-isomers, as well as other halogenated analogs, do not replicate. Simply selecting a 'fluorobenzoate' without specifying the isomer or a 'halobenzoate' with a different halogen can lead to project failure due to drastically different electronic effects, binding affinities, and metabolic stability. The following evidence demonstrates that 4-fluorobenzoate is not a generic commodity but a precision tool where performance is tightly coupled to its unique molecular structure [1][2].

Quantitative Performance Benchmarks for 4-Fluorobenzoate Against Key Comparators


Lanthanide Complexation Thermodynamics: 4-Fluorobenzoate vs. 3-Fluorobenzoate vs. Benzoate

In a study of lanthanide-monocarboxylate complexation, the thermodynamic parameters for the formation of LnL²⁺ complexes with 4-fluorobenzoate were found to cluster distinctly with unsubstituted benzoate, while 3-fluorobenzoate grouped with 3-nitrobenzoate [1]. This indicates that the para-fluoro substituent does not significantly alter the fundamental complexation thermodynamics compared to the parent compound, whereas the meta-fluoro isomer behaves like a stronger electron-withdrawing group. The relative values indicate slightly more dehydration in benzoate and 4-fluorobenzoate complexation than for the 3-fluorobenzoate and 3-nitrobenzoate ligands [1]. For Nd(III) complexes, the predicted log β₁₀₁ value for 4-fluorobenzoate is 0.08-0.15 units larger than the experimental value [1].

Lanthanide Chemistry Stability Constants Coordination Chemistry

Aerobic Biodegradation Half-Life: 4-Fluorobenzoate vs. 2- and 3-Fluorobenzoate

The environmental persistence of fluorinated aromatics is a critical factor in agrochemical and pharmaceutical design. A study on the degradation of fluorobenzoates under denitrifying conditions found that 4-fluorobenzoate was depleted within 28 days, while 2-fluorobenzoate took 84 days, and no loss of 3-fluorobenzoate was observed over the same period [1]. This demonstrates that the position of the fluorine atom dictates the compound's susceptibility to microbial degradation pathways. The C-F bond in fluoroaromatics is generally more stable than the C-Cl bond by approximately 25 kcal/mol [2].

Environmental Chemistry Biodegradation Persistence

PET Tracer Synthesis Efficiency: [18F]SFB (4-Fluorobenzoate Prosthetic Group) vs. Alternative Prosthetic Groups

N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), derived from 4-fluorobenzoate, is a widely used prosthetic group for 18F-labeling of peptides and proteins. In a comparative study of solid-phase vs. solution-phase labeling, the use of [18F]SFB on solid phase resulted in crude radiochemical purities typically greater than 90% and could be prepared in synthesis times of 65 to 76 minutes [1]. In a separate study, the production of [18F]-4-fluorobenzoic acid (4-18FBA), the precursor to [18F]SFB, was achieved in 83 ± 8% yield (n = 10) [2]. The radiochemical yield for the final [18F]SFB-doxorubicin conjugate was 52-70% with a radiochemical purity of >97% [3].

Radiochemistry PET Imaging Molecular Imaging

Luminescent Lanthanide Complex Symmetry: 4-Fluorobenzoate vs. 4-Chloro-, 4-Bromo-, and 4-Iodobenzoate

In a study comparing Eu(III) complexes with a series of 4-halogenobenzoate ligands, the complex with 4-fluorobenzoate, [Eu(4-fba)₃(H₂O)₂], was found to have the highest symmetry around the Eu(III) ion, along with the 4-iodobenzoate complex [Eu(4-iba)₃(H₂O)₂] [1]. In contrast, the complexes with 4-chlorobenzoate and 4-bromobenzoate exhibited lower symmetry [1]. The different halogens at the para position do not significantly change the covalence degree of Eu-O bonds, but they do play a role in the ligand-to-metal charge transfer energies [1]. The highest non-radiative energy transfer rates from ligand to europium(III) were found for the 4-chlorobenzoate and 4-bromobenzoate complexes [1].

Luminescent Materials Lanthanide Complexes Coordination Chemistry

Electronic Effect and Reactivity: 4-Fluorobenzoate as a Directing Group in Metalation

The fluorine atom in 4-fluorobenzoate acts as a better directing group for metalation than the carboxylate group itself, with metalation observed at the 3-position for both 2-fluoro and 4-fluorobenzoic acids [1]. This is in contrast to the corresponding chloro- and bromo-analogs, where the halogen atom is not as effective a directing group [1]. This unique reactivity profile allows for regioselective functionalization of the aromatic ring, which is a critical step in the synthesis of complex molecules.

Organic Synthesis Directed Ortho-Metalation Reactivity

Physicochemical Properties: Acidity (pKa) of 4-Fluorobenzoate vs. 3-Fluorobenzoate

The pKa of a compound is a fundamental property governing its ionization state and thus its solubility, permeability, and binding interactions under physiological conditions. For 4-fluorobenzoic acid, the conjugate acid of the target compound, the experimentally determined pKa is 4.14 at 25°C [1]. In contrast, the pKa of 3-fluorobenzoic acid is reported as 3.86 [2]. This difference of 0.28 pKa units translates to the 3-fluoro isomer being approximately twice as ionized as the 4-fluoro isomer at a given pH near their pKa values.

Physical Organic Chemistry Structure-Activity Relationship Drug Design

Optimal Research and Industrial Applications for 4-Fluorobenzoate (CAS 2365-27-7) Based on Quantitative Evidence


PET Radiopharmaceutical Development and Peptide Labeling

4-Fluorobenzoate is the essential precursor for synthesizing N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), a highly efficient prosthetic group for labeling peptides and proteins with fluorine-18. The evidence shows it delivers >90% crude radiochemical purity in solid-phase labeling with synthesis times of 65-76 minutes [1], and [18F]-4-fluorobenzoic acid is produced in 83 ± 8% yield [2]. This proven, high-yielding radiolabeling strategy is a cornerstone of modern PET tracer development, making the compound indispensable for molecular imaging research [3].

Design of High-Efficiency Europium-Based Luminescent Materials

For researchers developing novel luminescent materials and sensors, 4-fluorobenzoate is a superior ligand for europium(III). Direct comparative data show that its Eu(III) complex achieves the highest coordination symmetry among 4-halogenobenzoate analogs, which is directly linked to improved luminescence quantum yield and color purity [1]. Unlike the 4-chloro- and 4-bromo- analogs, it minimizes non-radiative energy transfer losses [1]. This makes it the ligand of choice for applications requiring bright, narrow-band red emission.

Strategic Intermediate for Regioselective Organic Synthesis

In multi-step organic synthesis, the unique directing-group ability of the fluorine atom in 4-fluorobenzoate enables regioselective functionalization at the 3-position, a route not easily replicated with chloro- or bromo- analogs [1]. This property simplifies the synthesis of complex aryl scaffolds for pharmaceuticals and agrochemicals [2]. Procuring 4-fluorobenzoate specifically, rather than a generic halobenzoate, is critical for executing these advanced synthetic strategies and achieving the desired molecular architecture.

Environmental Fate and Biodegradation Studies

For environmental scientists and those involved in designing biodegradable compounds, 4-fluorobenzoate serves as a key model substrate. Its unique degradation profile—complete depletion in 28 days under denitrifying conditions, compared to 84 days for the 2-fluoro isomer and no degradation for the 3-fluoro isomer [1]—provides a crucial benchmark for understanding the impact of fluorine substitution patterns on environmental persistence. Using the wrong isomer would invalidate experimental results and lead to incorrect assessments of a compound's environmental impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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